molecular formula C12H16O6S2Zn+2 B6593230 Zinc(II) benzenesulfinate dihydrate CAS No. 47163-75-7

Zinc(II) benzenesulfinate dihydrate

Cat. No.: B6593230
CAS No.: 47163-75-7
M. Wt: 385.8 g/mol
InChI Key: NTUATFLSTOSLCJ-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

The synthesis of Zinc(II) benzenesulfinate dihydrate typically involves the reduction of benzenesulfonyl chloride using sodium sulfite in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water as a solvent. The resulting benzenesulfinate solution is then reacted with an aqueous solution of zinc chloride to form the desired product . The reaction conditions include a temperature of 74°C and a reaction time of 90 minutes .

Chemical Reactions Analysis

Zinc(II) benzenesulfinate dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Zinc(II) benzenesulfinate dihydrate has several scientific research applications:

Comparison with Similar Compounds

Zinc(II) benzenesulfinate dihydrate can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

dioxidanium;zinc;benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUATFLSTOSLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6S2Zn+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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